Urea, 1-(1-anthryl)-3-(2-bromoethyl)-

Description

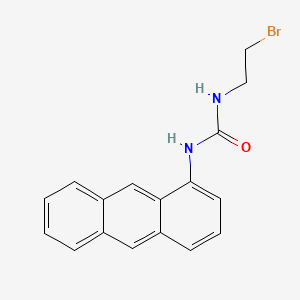

Urea, 1-(1-anthryl)-3-(2-bromoethyl)- is a brominated urea derivative featuring an anthracene moiety at the 1-position and a 2-bromoethyl group at the 3-position. Anthracene, a polycyclic aromatic hydrocarbon (PAH), confers unique electronic and steric properties due to its extended π-conjugation and planar geometry.

The molecular formula is inferred as C₁₇H₁₅BrN₂O (replacing the chloro group in the chloroethyl analog with bromo; see ). Its synthesis likely follows routes similar to other aryl-urea derivatives, such as coupling anthracenyl amines with bromoethyl isocyanates or via alkylation of preformed urea scaffolds .

Properties

CAS No. |

102434-02-6 |

|---|---|

Molecular Formula |

C17H15BrN2O |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

1-anthracen-1-yl-3-(2-bromoethyl)urea |

InChI |

InChI=1S/C17H15BrN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |

InChI Key |

WTUNKSHWZYZOPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCBr |

Origin of Product |

United States |

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. One such compound, Urea, 1-(1-anthryl)-3-(2-bromoethyl)- , exhibits potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₃H₁₃BrN₂O

- Molecular Weight : 295.16 g/mol

The unique combination of the anthracene moiety and the bromoethyl group contributes to its biological properties.

Research indicates that urea derivatives can interact with various biological targets, including proteins involved in cancer progression. The bromoethyl group may facilitate alkylation reactions, leading to enhanced reactivity with nucleophilic sites on target proteins.

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, particularly those containing anthracene moieties, as anticancer agents . A related compound, diaryl urea incorporating oxindole moieties, has been shown to inhibit BRAF and KRAS mutant cancers effectively. The findings suggest that similar structural motifs in Urea, 1-(1-anthryl)-3-(2-bromoethyl)- may confer similar anticancer properties.

Table 1: Summary of Anticancer Activity

| Compound | Target Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diaryl Urea-Oxindole | BRAF V600E | 0.17 - 0.89 | |

| Urea, 1-(1-anthryl)-3-(2-bromoethyl)- | TBD | TBD | TBD |

Mechanistic Studies

In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by halting cell cycle progression at the G2 phase. This mechanism is crucial for developing effective cancer therapies.

Case Studies

-

Study on BRAF Inhibition :

- A series of diaryl urea compounds were tested against NCI cancer cell lines.

- Notably, compounds showed potent antiproliferative activity with GI₅₀ values as low as 0.01 µM against mutant KRAS and BRAF V600E expressing cell lines.

- The study concluded that structural modifications could enhance selectivity for mutant forms of BRAF over wild type .

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations:

- Anthracene vs.

- Bromoethyl vs. Chloroethyl : The bromoethyl group exhibits higher reactivity in nucleophilic substitutions compared to chloroethyl analogs, making it more suitable for further functionalization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.